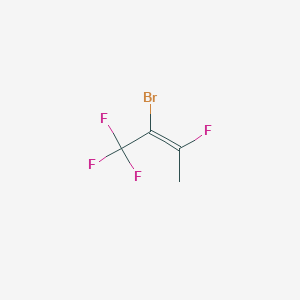

2-溴-1,1,1,3-四氟丁-2-烯

描述

“2-Bromo-1,1,1,3-tetrafluorobut-2-ene” is a chemical compound with the molecular formula C4H3BrF4 . It is a specialty product used for proteomics research applications .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” were not found, a related compound, “4-Bromo-1,1,2-trifluoro-1-butene”, reacts with potassium hydroxide in the presence of tetrabutylammonium bromide (a phase transfer catalyst) to afford 1,1,2-trifluoro-1,3-butadiene .

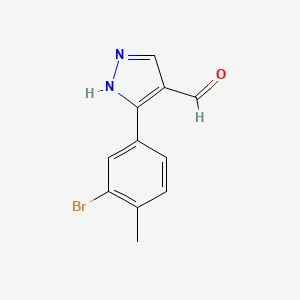

Molecular Structure Analysis

The molecular structure of “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” consists of a carbon backbone with a bromine atom and four fluorine atoms attached. The InChI code for this compound is 1S/C4H3BrF4/c5-2-3 (6)1-4 (7,8)9/h1H,2H2/b3-1- .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” include a molecular weight of 206.96 . Other specific properties such as melting point, boiling point, and density were not found in the search results.

科学研究应用

有机金属化合物的制备和应用

2-溴-1,1,1,3-四氟丁-2-烯已被用于制备新型含氟有机金属化合物。Kajimoto、Yamada和Konno(2021)的研究表明,通过锌插入可制备(3-溴-1,1,2,2-四氟丁-3-烯基)溴化锌。这种有机锌试剂在热稳定性方面表现出色,并有效参与交叉偶联反应,产生含CF2CF2的有机分子 (Kajimoto et al., 2021)。

有机化学中的合成应用

该化合物还在合成各种含CF2CF2的有机分子中起着重要作用。Tamamoto、Yamada和Konno(2018)详细介绍了从2-溴-1,1,1,3-四氟丁-2-烯衍生的多氟化锌试剂的使用,展示了它在生产广泛功能分子中的实用性 (Tamamoto et al., 2018)。

分子中四氟乙烯单位的引入

Konno及其同事(2011)探索了将四氟乙烯单位引入有机分子的方法。他们的研究揭示了4-溴-3,3,4,4-四氟丁-1-烯与各种羰基化合物的高效偶联,导致高产率的加合物 (Konno et al., 2011)。

芳香化合物中的四氟乙烯化

在对芳香化合物进行四氟乙烯化的研究中,Watanabe和Konno(2015)利用4-溴-3,3,4,4-四氟丁-1-烯与芳基卤化物和铜金属。这个过程导致合成各种(1,1,2,2-四氟-3-丁烯-1-基)基取代芳香化合物 (Watanabe & Konno, 2015)。

未来方向

作用机制

- These reactions result in biocide-induced bacteriostasis, followed by bacterial growth at an inhibited rate .

- By inhibiting bacterial growth, bronopol effectively controls microbial contamination in various industrial settings .

- Downstream effects may include disruption of protein synthesis, DNA replication, and cell membrane integrity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Bronopol is stable under normal conditions and resists hydrolysis in aqueous media. It is widely available commercially for various industrial purposes, including water cooling towers, metalworking fluids, and oilfield applications. Details on bronopol’s metabolism and excretion remain limited. Its stability contributes to consistent bioavailability in industrial systems .

Result of Action

Action Environment

生化分析

Biochemical Properties

2-Bromo-1,1,1,3-tetrafluorobut-2-ene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The presence of bromine and fluorine atoms in its structure allows it to form strong interactions with biomolecules, potentially acting as an inhibitor or activator in enzymatic reactions . These interactions can alter the activity of enzymes, leading to changes in metabolic pathways and cellular processes.

Cellular Effects

The effects of 2-Bromo-1,1,1,3-tetrafluorobut-2-ene on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may interfere with the normal signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of various proteins within the cell.

Molecular Mechanism

At the molecular level, 2-Bromo-1,1,1,3-tetrafluorobut-2-ene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in either inhibition or activation of the target molecule . Furthermore, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered levels of specific proteins within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1,1,1,3-tetrafluorobut-2-ene can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function . Long-term studies in vitro or in vivo have shown that the compound can have lasting impacts on cellular processes, depending on its stability and the conditions of the experiment.

Dosage Effects in Animal Models

The effects of 2-Bromo-1,1,1,3-tetrafluorobut-2-ene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects are often observed, where a certain dosage is required to elicit a significant response. It is crucial to determine the optimal dosage to achieve the desired effects without causing harm to the animal models.

Metabolic Pathways

2-Bromo-1,1,1,3-tetrafluorobut-2-ene is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s interactions with these enzymes can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential processes.

Transport and Distribution

Within cells and tissues, 2-Bromo-1,1,1,3-tetrafluorobut-2-ene is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s activity and function, as its distribution within the cell determines its accessibility to target molecules.

Subcellular Localization

The subcellular localization of 2-Bromo-1,1,1,3-tetrafluorobut-2-ene plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.

属性

IUPAC Name |

2-bromo-1,1,1,3-tetrafluorobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4/c1-2(6)3(5)4(7,8)9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOFAKWMUSOSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(F)(F)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694161 | |

| Record name | 2-Bromo-1,1,1,3-tetrafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933668-39-4 | |

| Record name | 2-Bromo-1,1,1,3-tetrafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933668-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1,1,3-tetrafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

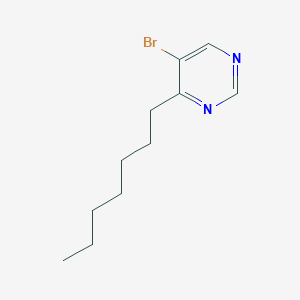

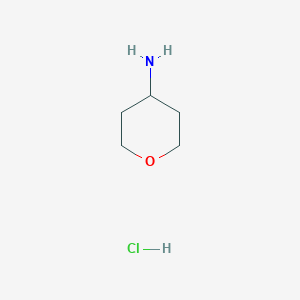

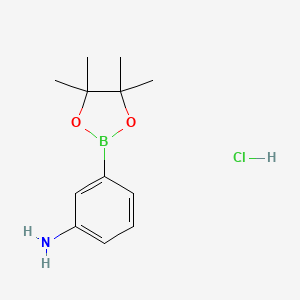

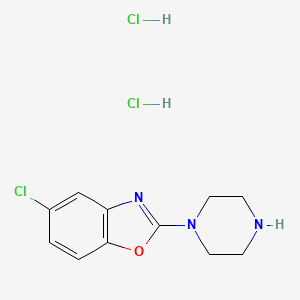

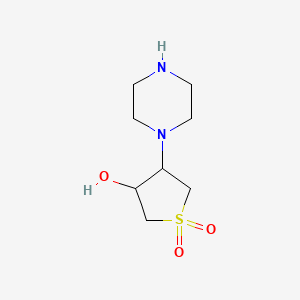

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)

![1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine](/img/structure/B1439218.png)

![3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439219.png)